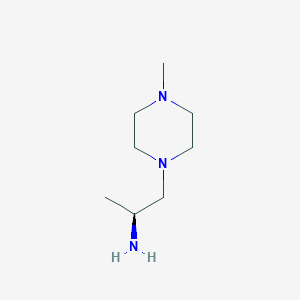
tert-Butyl (2-amino-4-fluorophenyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-amino-4-fluorophenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). It is part of a broader class of tert-butyl phenylcarbamates, which have been explored for their potential in organic synthesis and pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound and related compounds typically involves multi-step processes that may include acylation, nucleophilic substitution, and reduction reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and they can be transformed into N-(Boc)hydroxylamines . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl phenylcarbamates, which can be further transformed into chiral organoselenanes and organotelluranes . Additionally, tert-butyl phenylcarbamates have been synthesized via asymmetric Mannich reactions, highlighting the versatility of these compounds in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can be further functionalized. For example, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized and its structure was established by various spectroscopic methods, including NMR and IR spectroscopy . The molecular structure of these compounds is crucial for their reactivity and potential biological activity.
Chemical Reactions Analysis
Tert-butyl phenylcarbamates participate in various chemical reactions, which are essential for their utility as intermediates in organic synthesis. They can undergo reactions with organometallics to yield hydroxylamines , and they can be resolved into enantiomers through enzymatic processes . The tert-butyl group in these compounds serves as a protecting group that can be removed under certain conditions, allowing for further functionalization of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. These properties are important for the handling, storage, and application of these compounds in various reactions. For instance, the tert-butyl group increases the steric bulk, which can affect the solubility and reactivity of the molecule. The presence of functional groups such as the amino and fluorophenyl groups also impacts the compound's reactivity and potential interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Tert-Butyl (2-amino-4-fluorophenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) demonstrated a rapid synthetic method for a related compound, tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, used in the synthesis of omisertinib, a medication for non-small cell lung cancer (Zhao et al., 2017). Another study by Sakaitani and Ohfune (1990) on silyl carbamates revealed the chemoselective transformation of amino protecting groups, highlighting the versatility of tert-butyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).
Applications in Biochemical Synthesis
Sieburth et al. (1996) studied tert-Butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, demonstrating their utility in preparing α-functionalized α-amino silanes, which are valuable in biochemical research (Sieburth et al., 1996). The synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Yang et al. (2009) through asymmetric Mannich reaction further emphasizes its role in producing chiral compounds (Yang et al., 2009).
Role in Glycosylation and Drug Development
The research by Henry and Lineswala (2007) on glycosylative transcarbamylation shows that tert-butyl carbamates can be used to efficiently transform into anomeric 2-deoxy-2-amino sugar carbamates, aiding in the development of unnatural glycopeptide building blocks (Henry & Lineswala, 2007). Moreover, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate for potential applications in drug development (Sanjeevarayappa et al., 2015).
Enzymatic Processes and Chiral Separation
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Piovan et al. (2011) illustrates its use in producing optically pure enantiomers, essential in chiral drug synthesis (Piovan et al., 2011).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds are known to have diverse biological activities .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKSOWUYKOORFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640708 | |
| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
579474-47-8 | |
| Record name | tert-Butyl (2-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(tert-Butoxycarbonyl)-4-fluoro-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)
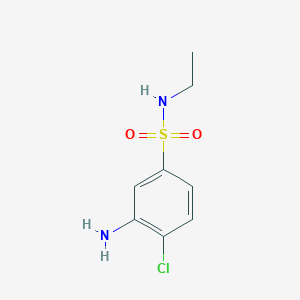
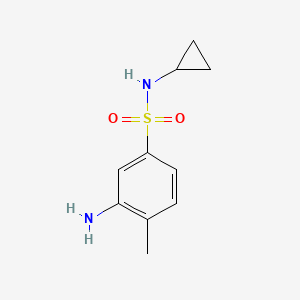

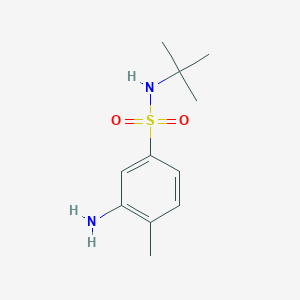

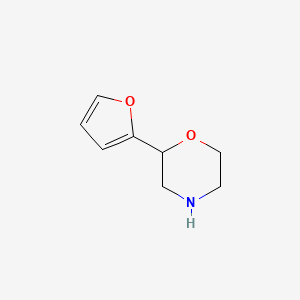
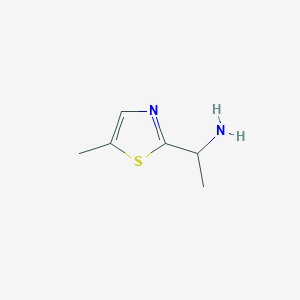
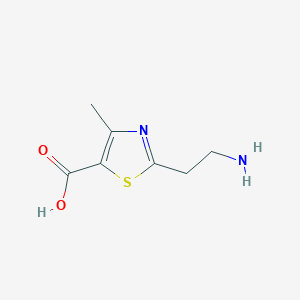
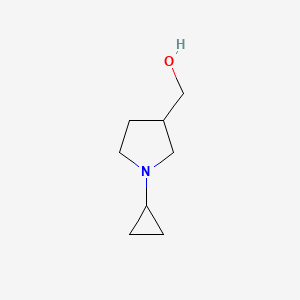
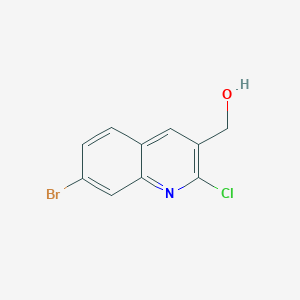
![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

